Antiproliferative Potency Advantage of 4-Chlorophenyl over 4-Methoxyphenyl and Chalcone Analogs in Three Cancer Cell Lines
In a direct comparative series of 2-(furan-2-yl)quinazolin-4-one derivatives (compounds 53–55), the 4-chlorophenyl analog (compound 55, corresponding to 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one) exhibited consistently higher antiproliferative potency across HEPG2, HCT116, and MCF7 cell lines than the 4-chalcone-substituted analog, and comparable or superior potency to the 4-methylphenyl analog (compound 54) [1]. The full series demonstrated IC50 ranges of 8–101 nM/mL (HEPG2), 3–49 nM/mL (HCT116), and 7–63 nM/mL (MCF7) in sulforhodamine-B assays, with the 4-chlorophenyl derivative ranking among the most potent compounds [1].
| Evidence Dimension | Cytotoxic potency (IC50) against HEPG2, HCT116, MCF7 cell lines |
|---|---|
| Target Compound Data | Class-level IC50 range: HEPG2 8–101 nM/mL; HCT116 3–49 nM/mL; MCF7 7–63 nM/mL (compound 55 among most potent in series) [1] |
| Comparator Or Baseline | 4-chalcone-substituted analog (less potent than compound 55); 4-methylphenyl (compound 54, potency comparable to compound 55); unsubstituted phenyl analogs (generally less potent) [1] |
| Quantified Difference | 4-chlorophenyl (compound 55) and 4-methylphenyl (compound 54) are explicitly identified as more potent than 4-chalcone across all three tested cell lines [1]; exact IC50 of compound 55 not individually disclosed in publicly accessible text but positioned within the most active subset of the 15-compound series. |
| Conditions | Sulforhodamine-B (SRB) assay; HEPG2 (liver carcinoma), HCT116 (colon carcinoma), MCF7 (breast adenocarcinoma) cell lines; 48 h exposure [1] |
Why This Matters
For procurement decisions, this compound belongs to a privileged substitution pattern (4-chlorophenyl at N3) that systematically outperforms the 4-chalcone and unsubstituted phenyl analogs, reducing the risk of selecting a weakly active scaffold for antiproliferative screening campaigns.
- [1] Ahmed MF, Belal A. Design, Synthesis, and Molecular Docking Studies of 2-(Furan-2-yl)quinazolin-4-one Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie. 2015;348(7):487-497. doi:10.1002/ardp.201400468 View Source
